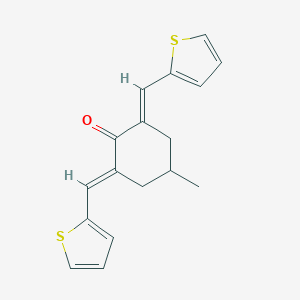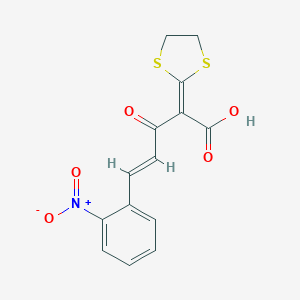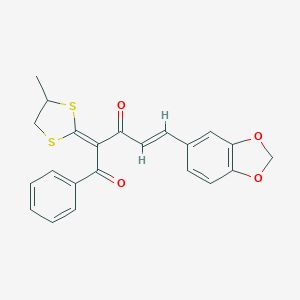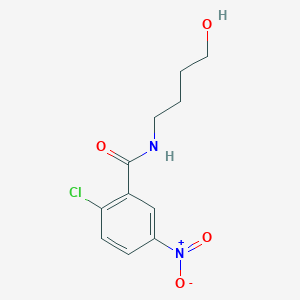
4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone
Übersicht
Beschreibung
“4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone” is a chemical compound with the molecular formula C17H16OS2 . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone” is characterized by a central cyclohexanone ring . More detailed structural analysis would require specific spectroscopic data, which is not available in the current resources.Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Applications :
- Novel classes of polyesters, polyurethanes, and epoxy resins were prepared using derivatives of cyclohexanone, demonstrating improved solubility and thermal stability. These materials show potential for high-temperature applications due to their stability up to 365-407°C (Diakoumakos & Mikroyannidis, 1994).
- Polyamides and polyimides bearing dicyanomethylene segments were synthesized from cyclohexanone derivatives, offering solubility in polar solvents and thermal stability up to 377-408°C (Mikroyannidis, 1994).
- Liquid crystalline polymers with fluorescent and photocrosslinking properties were synthesized, showing potential for UV light applications and exhibiting thermotropic behavior (Sudhakara et al., 2012).
Catalysis and Chemical Reactions :
- Schiff-base complexes derived from cyclohexanone were found to be effective catalysts in the oxidation of hydrocarbons like cyclohexane and toluene (Roy & Manassero, 2010).
- Cyclohexanone derivatives underwent 1,3-dipolar cycloaddition reactions, leading to the synthesis of novel spiroheterocyclic frameworks and bis-spiro-pyrrolidines (Raj & Raghunathan, 2002).
Structural and Spectroscopic Studies :
- Detailed structural and spectroscopic investigations, including X-ray diffraction, NMR, and computational studies, have been conducted on various cyclohexanone derivatives. These studies provide insights into molecular structures and potential applications in materials science (Yakalı et al., 2019).
Pharmaceutical and Agrochemical Applications :
- Cyclohexanone and its derivatives, including 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone, have applications in the pharmaceutical and agrochemical industries due to their unique chemical properties (Amalanathan et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2E,6E)-4-methyl-2,6-bis(thiophen-2-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16OS2/c1-12-8-13(10-15-4-2-6-19-15)17(18)14(9-12)11-16-5-3-7-20-16/h2-7,10-12H,8-9H2,1H3/b13-10+,14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTLNKDRDKKKGJ-IFQMDVHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC2=CC=CS2)C(=O)C(=CC3=CC=CS3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=C\C2=CC=CS2)/C(=O)/C(=C/C3=CC=CS3)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(Dimethylamino)phenyl]-2-(1,3-dithiepan-2-ylidene)-1-phenyl-4-pentene-1,3-dione](/img/structure/B370884.png)
![4-chloro-2-{4-[4-(4-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbenzyl]-2-methylphenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B370888.png)

![4-bromo-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B370890.png)



![4-Phenoxybutyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carbodithioate](/img/structure/B370896.png)

![4-Fluorobenzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carbodithioate](/img/structure/B370898.png)
![4-{[4-(Butylsulfanyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B370899.png)


